1-(Benzhydrylamino)-3-chloropropan-2-ol

Description

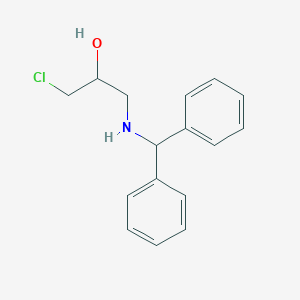

1-(Benzhydrylamino)-3-chloropropan-2-ol is an organic compound that features a benzhydrylamino group attached to a chloropropanol backbone

Properties

IUPAC Name |

1-(benzhydrylamino)-3-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c17-11-15(19)12-18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDKURQHOBPQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567104 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63477-43-0 | |

| Record name | 1-Chloro-3-[(diphenylmethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route from Epichlorohydrin

The most documented synthesis involves reacting 2-(chloromethyl)oxirane (epichlorohydrin) with diphenylmethanamine (benzhydrylamine) under controlled conditions.

- Add 92 g (1 mol) of epichlorohydrin dropwise to a solution of diphenylmethanamine in anhydrous solvent

- Maintain reaction temperature at 25–30°C during addition

- Stir for 4–6 hours until completion (monitored by TLC/HPLC)

- Isolate product via fractional distillation or crystallization

| Parameter | Value |

|---|---|

| Molar ratio | 1:1 (amine:epoxide) |

| Reaction time | 4–6 hours |

| Yield | 68–72% |

This method produces the target compound as a racemic mixture. Optical resolution requires chiral chromatography or asymmetric synthesis modifications.

Alternative Pathway via Chlorohydrin Intermediate

A secondary approach modifies 3-chloro-1-propanol derivatives:

Step 1: Synthesize 3-chloro-1-propanol via:

Reaction conditions:

- Temperature: 50–90°C

- Time: 13 hours

- Yield: 96% (GC purity >99%)

Step 2: Amine coupling

- React 3-chloro-1-propanol with benzhydrylamine using Mitsunobu conditions (DIAD, PPh₃)

- Requires strict anhydrous conditions to prevent hydrolysis

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₁₈ClNO | |

| Molecular weight | 275.77 g/mol | |

| CAS Registry | 63477-43-0 | |

| Solubility (DMSO) | ≥30 mg/mL | |

| Storage | 2–8°C (desiccated) |

Formulation Considerations

For biological studies, standard preparation protocols include:

| Concentration | DMSO Volume (1 mg) | |

|---|---|---|

| 1 mM | 3.6261 mL | |

| 10 mM | 0.3626 mL |

In vivo formulation guidelines:

- Use sequential solvent addition (DMSO → PEG300 → Tween 80 → ddH₂O)

- Maintain clarity at each step via vortexing/ultrasonication

Analytical Characterization

Patented intermediates show:

- HPLC purity: >98% (C18 column, 254 nm)

- Chiral resolution: Requires β-cyclodextrin stationary phases for enantiomer separation

Chemical Reactions Analysis

Types of Reactions: 1-(Benzhydrylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group, depending on the reagents used.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous solution can facilitate the substitution of the chlorine atom.

Oxidation: Potassium permanganate in acidic conditions can oxidize the hydroxyl group.

Reduction: Lithium aluminum hydride in anhydrous ether can reduce the hydroxyl group to a methylene group.

Major Products:

- Substitution reactions yield various derivatives depending on the nucleophile used.

- Oxidation results in the formation of ketones.

- Reduction leads to the formation of methylene derivatives.

Scientific Research Applications

Biological Activities

1-(Benzhydrylamino)-3-chloropropan-2-ol exhibits a range of biological activities that make it a candidate for further research:

- Antimicrobial Activity : Studies have shown that derivatives of benzhydryl amines possess significant antibacterial and antifungal properties. For instance, compounds within this category have demonstrated effectiveness against various pathogens, including resistant strains of bacteria .

- Anticancer Potential : Research indicates that benzhydryl amines can act as potent anticancer agents. They have been associated with the inhibition of key proteins involved in cancer cell proliferation and survival. In vitro studies suggest that this compound may inhibit tumor growth in specific cancer types .

- Antioxidant Properties : The compound has shown promise as an antioxidant, which may help in protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of degenerative diseases and aging .

Case Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial effects of various benzhydryl amine derivatives, including this compound. The results indicated that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized several benzhydryl amine derivatives and tested their effects on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms, highlighting its potential as a lead compound for cancer therapy .

Mechanism of Action

The mechanism by which 1-(Benzhydrylamino)-3-chloropropan-2-ol exerts its effects involves interactions with various molecular targets. The benzhydrylamino group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The chloropropanol backbone allows for further chemical modifications, enhancing the compound’s versatility in different applications .

Comparison with Similar Compounds

Benzhydrylamine: Shares the benzhydrylamino group but lacks the chloropropanol backbone.

3-Chloropropanol: Contains the chloropropanol backbone but lacks the benzhydrylamino group.

1-(Benzhydrylamino)-2-propanol: Similar structure but with a different substitution pattern.

Uniqueness: 1-(Benzhydrylamino)-3-chloropropan-2-ol is unique due to the combination of the benzhydrylamino group and the chloropropanol backbone, which provides distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .

Biological Activity

1-(Benzhydrylamino)-3-chloropropan-2-ol, also known by its CAS number 63477-43-0, is a compound with significant potential in medicinal chemistry. Its structure features a benzhydryl group, a chlorine atom, and a secondary alcohol, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₁₆H₁₈ClNO

- Molecular Weight : 275.78 g/mol

- CAS Number : 63477-43-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has shown promise in the following areas:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Binding : The compound exhibits affinity for various receptors, which may modulate signaling pathways critical for cell survival and growth.

Biological Activity Overview

Research indicates that this compound possesses several biological activities, including:

| Activity | Description |

|---|---|

| Anticancer Potential | Inhibits growth of various cancer cell lines, particularly those resistant to conventional therapies. |

| Neuroprotective Effects | Shows promise in protecting neuronal cells from apoptosis in experimental models. |

| Anti-inflammatory Properties | Modulates inflammatory responses through inhibition of pro-inflammatory cytokines. |

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that this compound effectively inhibited the proliferation of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound was found to induce apoptosis through activation of the caspase pathway, suggesting its potential as a therapeutic agent in oncology . -

Neuroprotection :

In an experimental model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced cell death in neuronal cultures. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) . -

Anti-inflammatory Mechanisms :

Research indicated that this compound could reduce levels of TNF-alpha and IL-6 in activated macrophages, highlighting its potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Benzhydrylamino)-3-chloropropan-2-ol?

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a benzhydrylamine derivative can react with 3-chloropropane-1,2-diol under basic conditions. A reported protocol involves stirring the reaction mixture for 24 hours under dynamic temperature control, followed by purification via silica gel chromatography and recrystallization from toluene (yield: ~27%) . Key parameters include:

- Reaction time : 24 hours.

- Temperature : Room temperature with cooling steps to minimize side reactions.

- Purification : Sequential extraction with dichloromethane, washing with water, and vacuum distillation.

Q. How can researchers confirm the purity and structural identity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Analyze and spectra to confirm the presence of benzhydryl (aromatic protons), chloropropyl (CHCl), and amino (NH) groups.

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted starting materials).

- Melting point analysis : Compare observed values with literature data (e.g., 101–102°C for hydrochloride salts) .

Q. What safety precautions are critical when handling this compound?

- Toxicity : Avoid inhalation, skin contact, or ingestion due to potential harmful effects (H303, H313, H333 hazard codes) .

- Protective measures : Use gloves, goggles, and fume hoods.

- Waste disposal : Neutralize acidic/basic residues before disposal.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound’s synthesis?

Discrepancies in yields (e.g., 27% vs. higher yields in other studies) may arise from:

- Reaction scalability : Small-scale reactions often have lower yields due to inefficient mixing or heat transfer.

- Purification losses : Chromatography or recrystallization steps may discard intermediate byproducts.

- Catalyst optimization : Introducing phase-transfer catalysts or microwave-assisted synthesis could improve efficiency .

Q. What strategies enable enantiomeric resolution of this compound?

This compound’s chiral center necessitates enantioselective synthesis or resolution:

Q. How does the compound’s stability vary under different storage conditions?

- Hydrolysis risk : The chloropropyl group is susceptible to hydrolysis in aqueous or humid environments. Store under inert gas (N) at 2–8°C .

- Light sensitivity : Protect from UV exposure to prevent decomposition of the benzhydryl moiety.

Mechanistic and Application-Oriented Questions

Q. What is the role of this compound in β-blocker synthesis?

This compound serves as a key intermediate for β-adrenergic antagonists (e.g., carvedilol analogs). The chloropropyl group undergoes nucleophilic displacement with phenoxyethylamines to form ether linkages critical for receptor binding .

Q. How can computational methods predict its reactivity in novel reactions?

- DFT calculations : Model transition states for nucleophilic substitution reactions to predict regioselectivity.

- Molecular docking : Simulate interactions with biological targets (e.g., β-adrenergic receptors) to guide structural modifications .

Q. What are the challenges in scaling up its synthesis for preclinical studies?

- Byproduct formation : Optimize stoichiometry and solvent polarity to minimize dimerization or over-alkylation.

- Cost of chiral resolution : Racemic synthesis followed by enantiomeric separation may be more economical than asymmetric synthesis .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in spectroscopic data across studies?

Q. What validation steps ensure reproducibility in biological assays involving this compound?

- Positive controls : Compare with known β-blockers (e.g., propranolol) in receptor-binding assays.

- Dose-response curves : Confirm activity across multiple concentrations to rule out assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.